2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid
Description
This compound features a morpholine ring substituted at the 4-position with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a 1,3-thiazole-4-carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection, while the thiazole-carboxylic acid moiety offers reactivity for conjugation or metal coordination. Its molecular formula is inferred as C₂₃H₂₀N₂O₅S (based on analogs in ), with a molecular weight of approximately 436.48 g/mol. Applications likely include medicinal chemistry, particularly in drug discovery and bioconjugation, due to its dual functional groups .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-22(27)19-13-31-21(24-19)20-11-25(9-10-29-20)23(28)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUCYCXWBYPPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC(=CS5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the thiazole intermediate.
Fmoc Protection: The final step involves the protection of the amine group with the Fmoc group, which is achieved using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole or morpholine derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein modifications. The Fmoc group is particularly useful in peptide synthesis, allowing for the protection and deprotection of amine groups.
Medicine
Pharmaceutical research leverages this compound in the design of new drugs. Its structural components are often found in bioactive molecules, making it a candidate for drug development targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Fmoc group can protect amine groups during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence of amino acids.
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Differences and Implications
Morpholine vs. Piperazine/Piperidine Analogs (e.g., ):
- Morpholine’s oxygen atom enhances polarity and hydrogen-bonding capacity compared to nitrogen-rich piperazine, improving aqueous solubility under acidic conditions .
- Piperazine derivatives (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid) exhibit higher conformational flexibility but lower metabolic stability .
Thiazole vs. Thiazolidine :
- The aromatic thiazole in the target compound enables π-π stacking interactions in drug-receptor binding, whereas saturated thiazolidine () offers improved solubility and stereochemical diversity .
Carboxylic Acid Positioning :
Physicochemical Properties
- Solubility : The target compound’s carboxylic acid and morpholine oxygen suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and basic aqueous solutions. Thiazolidine analogs () may exhibit better aqueous solubility due to reduced aromaticity .
- Stability : The Fmoc group is base-labile, requiring careful handling in basic environments. Thiomorpholine derivatives () with sulfone groups show enhanced oxidative stability compared to morpholine .
Biological Activity
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to delve into the various biological activities associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C28H28N2O5S
- Molecular Weight : 472.54 g/mol
Biological Activity Overview
Research indicates that thiazole derivatives, including this compound, exhibit significant biological activities, particularly anticancer effects. The following sections summarize key findings from various studies.
Anticancer Activity
A study published in MDPI highlights the anticancer properties of thiazole derivatives against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell growth:
| Compound | IC50 (MCF-7) | IC50 (HepG2) |
|---|---|---|
| 4c | 2.57 ± 0.16 µM | 7.26 ± 0.44 µM |
| Staurosporine (control) | 6.77 ± 0.41 µM | 8.40 ± 0.51 µM |
The results suggest that the thiazole moiety contributes to the inhibition of cancer cell proliferation by inducing apoptosis and causing cell cycle arrest in the pre-G1 phase .
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : The compound was found to increase early and late apoptosis rates significantly compared to untreated controls.
- Cell Cycle Arrest : It was observed that the compound caused cell cycle arrest at the pre-G1 phase, indicating its potential to halt cancer progression.
- VEGFR-2 Inhibition : The compound showed inhibitory activity against VEGFR-2, a key receptor involved in tumor angiogenesis, with an IC50 value of 0.15 µM compared to Sorafenib's IC50 of 0.059 µM .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound increased apoptosis by a factor of 43.9-fold compared to control groups and also enhanced necrosis rates significantly .
- VEGFR-2 Kinase Assay : Further investigation into its mechanism revealed that the compound could serve as a potential inhibitor for CDK2 and Bcl-2 proteins, both implicated in cell cycle regulation and apoptosis pathways .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to introduce the Fmoc-protected morpholine moiety into thiazole-carboxylic acid derivatives?
- Methodological Answer : The Fmoc group is typically introduced via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ or DIEA) in anhydrous DMF or dichloromethane. The morpholine-thiazole core is assembled through cyclization reactions, such as Hantzsch thiazole synthesis, using thiourea derivatives and α-haloketones. Post-synthetic modifications include carboxyl group activation (e.g., using EDCl/HOBt) for peptide coupling. Purity is monitored via TLC (Rf ~0.3 in EtOAc/hexane) and confirmed by ¹H NMR (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
Q. How is the purity of this compound assessed in academic research?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is used to quantify purity (>95% required for peptide synthesis). Complementary techniques include:
- ¹³C NMR : Confirms carbonyl (C=O) signals at ~170 ppm for the carboxylic acid and ~155 ppm for the Fmoc carbamate.
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₁N₂O₅S: 449.1142).
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Q. What handling protocols are critical to prevent degradation during experiments?
- Methodological Answer :
- Storage : Store at –20°C under argon to avoid hydrolysis of the Fmoc group.
- Light Sensitivity : Protect from UV light using amber glassware.
- Solubility : Use DMF or DMSO for dissolution; avoid aqueous buffers with pH >8 to prevent premature deprotection.
- Safety : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Category 4 oral/dermal) .
Advanced Research Questions
Q. How can racemization be minimized during peptide coupling involving this compound?
- Methodological Answer : Racemization at the morpholine-thiazole junction is mitigated by:
- Coupling Reagents : Use HATU/OxymaPure instead of carbodiimides to reduce base-induced epimerization.
- Temperature : Conduct reactions at 0–4°C.
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Monitoring : Chiral HPLC (e.g., Chirobiotic T column) detects <1% epimer formation.
- Example: A study reported 98% enantiomeric excess using HATU/DIEA at 4°C in DMF .
Q. What computational tools predict the conformational stability of this compound in peptide chains?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., TIP3P water model) to assess backbone flexibility.
- Density Functional Theory (DFT) : Calculate rotational barriers (e.g., ΔG‡ >15 kcal/mol for morpholine ring puckering).
- Circular Dichroism (CD) : Correlate computational predictions with experimental spectra (e.g., minima at 220 nm for β-turn motifs).
- Software : Schrödinger Maestro or Gaussian 16 for energy minimization .
Q. How do solvent polarity and pH influence Fmoc deprotection kinetics?
- Methodological Answer :
- Deprotection Agent : 20% piperidine in DMF (v/v) removes Fmoc in 10–15 minutes at RT.
- Polarity Effects : High-polarity solvents (e.g., DMF vs. THF) accelerate deprotection by stabilizing zwitterionic intermediates.
- pH Dependence : Pseudo-first-order kinetics show rate constants (k) increase from pH 7.5 to 9.0.
- Data Table :
| Solvent | Dielectric Constant (ε) | Deprotection Time (min) |
|---|---|---|
| DMF | 36.7 | 12 ± 2 |
| NMP | 32.2 | 15 ± 3 |
| THF | 7.5 | >30 (incomplete) |
Contradiction Analysis
- Evidence Conflict : Safety data sheets (SDS) classify acute toxicity as Category 4 () versus Category 2 ().
- Resolution : Toxicity varies by substitution (e.g., morpholine vs. piperazine derivatives). Prioritize SDS matching the exact compound (CAS 180576-05-0 in ).
- Synthesis Yields : Reports of 60–70% yields () vs. 85% () for Fmoc intermediates.
- Resolution : Optimize reaction stoichiometry (1.2 eq Fmoc-Cl) and use microwave-assisted synthesis to enhance yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
